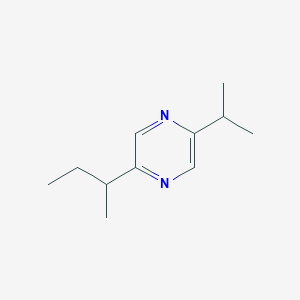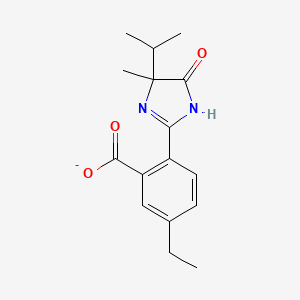
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, with its unique dimethylamino substitution, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- can be achieved through several methods. One common approach involves the Vilsmeier reaction, where dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to form the intermediate, which is then reacted with the appropriate amine . Another method employs dimethylformamide-dimethylacetal (DMF-DMA) to achieve better purity and higher yield . The reaction typically involves stirring the reactants at elevated temperatures (around 100°C) for several hours, followed by cooling and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Nordiazepam: A metabolite of diazepam with a similar structure and effects.
Flurazepam: A benzodiazepine used for its hypnotic properties.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- is unique due to its dimethylamino substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
| 62537-60-4 | |
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(dimethylamino)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H13N3O/c1-14(2)10-7-11(15)13-9-6-4-3-5-8(9)12-10/h3-6H,7H2,1-2H3,(H,13,15) |
InChIキー |
SZOFIRPATPUCFF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=CC=CC=C2NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

